molecular formula C9H11BO3 B171557 2-Allyloxyphenylboronic acid CAS No. 151414-76-5

2-Allyloxyphenylboronic acid

Cat. No.: B171557
CAS No.: 151414-76-5
M. Wt: 177.99 g/mol
InChI Key: IUALPRJAXOAGOF-UHFFFAOYSA-N
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Description

2-Allyloxyphenylboronic acid (CAS 151414-76-5) is a boronic acid derivative with the molecular formula C9H11BO3 and a molecular weight of 177.99 g/mol . This compound is supplied with a purity of 95% and is intended for research and development purposes only. As an organoboron reagent, its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon (C-C) bonds . In this palladium-catalyzed reaction, boronic acids such as this one act as key nucleophilic partners, transmetalating with an organopalladium complex to enable the conjugation of aromatic or alkenyl systems, which is essential for producing biaryl compounds, conjugated polymers, and complex molecular architectures . The unique structure of this reagent, featuring an allyloxy substituent, makes it a valuable synthetic intermediate. The allyl group can serve as a versatile handle for further chemical transformations, including deprotection to reveal a phenol or participation in other reactions like Claisen rearrangements. Furthermore, boronic acids in general have significant applications beyond coupling chemistry, including their use in the development of boronate affinity solid phases for the separation and purification of cis-diol containing molecules, such as carbohydrates, nucleotides, and glycoproteins . Researchers will find this product is listed under catalog number CM210310 and should be stored according to the provided safety data sheet . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is not meant for human consumption.

Properties

IUPAC Name

(2-prop-2-enoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11BO3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6,11-12H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUALPRJAXOAGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476275
Record name 2-ALLYLOXYPHENYLBORONIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151414-76-5
Record name 2-ALLYLOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(prop-2-en-1-yloxy)phenyl]boronic acid
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Synthetic Methodologies for 2 Allyloxyphenylboronic Acid and Its Derivatives

Direct Synthesis Strategies for 2-Allyloxyphenylboronic Acid

The direct formation of this compound can be achieved through several catalytic and precursor-based methods. These approaches aim to efficiently introduce the boronic acid functionality onto the allyloxyphenyl scaffold.

Palladium-Catalyzed Borylation Approaches to this compound

Palladium-catalyzed cross-coupling reactions, specifically the Miyaura borylation, represent a powerful and widely used method for the synthesis of arylboronic acids and their esters. cuny.edubeilstein-journals.org This methodology can be applied to the synthesis of this compound, typically starting from 2-allyloxyhalobenzene precursors. The reaction involves the coupling of an aryl halide or triflate with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin), in the presence of a palladium catalyst and a base. organic-chemistry.orgorganic-chemistry.org

A variety of palladium catalysts and ligands have been developed to improve the efficiency and substrate scope of this reaction. organic-chemistry.orgsioc-journal.cn For instance, the combination of Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) with ligands like bis(2-di-tert-butylphosphinophenyl)ether has proven effective for the borylation of aryl bromides. organic-chemistry.org Similarly, PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is another commonly used catalyst. organic-chemistry.org The choice of base, such as triethylamine, is crucial for promoting the selective formation of the carbon-boron bond. organic-chemistry.org

Recent advancements have also focused on developing more efficient and user-friendly protocols. This includes the use of mechanochemistry, which allows for the solid-state borylation of aryl halides, often with reduced reaction times and without the need for large volumes of organic solvents. beilstein-journals.org Hydrazone-palladium catalyst systems have also been shown to be effective for related transformations. researchgate.netresearchgate.net

A general reaction scheme for the palladium-catalyzed synthesis of an arylboronate ester, a precursor that can be hydrolyzed to the boronic acid, is shown below:

General reaction scheme for palladium-catalyzed synthesis of an arylboronate ester

Table 1: Examples of Palladium-Catalyzed Borylation of Aryl Halides

Aryl HalideBoron SourceCatalyst SystemBaseProductYield (%)Reference
4-IodoanisolePinacolboranePdCl₂(CH₃CN)₂ / Ligand 1-4-Anisoleboronate94 nih.gov
2-BromomesitylenePinacolboranePdCl₂(CH₃CN)₂ / Ligand 1-2-Mesitylboronate90 nih.gov
Aryl BromidesPinacolboranePd(dba)₂ / t-Bu-DPEphosTriethylamineArylboronatesHigh organic-chemistry.org
Aryl Halides/TriflatesPinacolboranePdCl₂(dppf)TriethylamineArylboronatesHigh organic-chemistry.org

Other Transition Metal-Catalyzed Borylation Methods for Arylboronic Acids

While palladium catalysts are the most common, other transition metals have also been utilized for the synthesis of arylboronic acids. sioc-journal.cn These include nickel, copper, iron, zinc, rhodium, and cobalt. sioc-journal.cnsci-hub.se For instance, rhodium-catalyzed borylation can exhibit excellent selectivity for carbon-iodine bonds under mild conditions. organic-chemistry.org Iridium complexes are effective for the ortho-borylation of substituted aromatics. organic-chemistry.org These alternative metals can offer different reactivity profiles and may be more cost-effective in some cases. However, like palladium-based systems, they can suffer from drawbacks such as the need for air- and moisture-sensitive catalysts and potential metal contamination in the final product. sci-hub.seorganic-chemistry.org

Precursor Functionalization Routes to this compound

An alternative to direct borylation is the functionalization of a pre-existing molecule. A classic method for preparing boronic acids involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a trialkyl borate (B1201080) at low temperatures, followed by hydrolysis. sci-hub.se For this compound, this would involve the formation of 2-allyloxyphenyllithium or the corresponding Grignard reagent from 2-allyloxyhalobenzene, which is then reacted with a boron source like triisopropyl borate. guidechem.comorganic-chemistry.org

Another approach is the "precursor strategy," where a molecule is synthesized with a functional group that can be later converted to the desired moiety. nih.gov In the context of this compound, a precursor with a reactive site could be synthesized and subsequently transformed into the boronic acid group. This can be particularly useful for introducing multiple functionalities into a molecule. nih.govmdpi.com

Synthesis of this compound Esters and Boronates

Boronic acids are often converted to their ester or boronate derivatives for improved stability, purification, and handling. wikipedia.org These derivatives can also exhibit different reactivity in subsequent reactions.

Condensation Reactions with Polyols and Diols to Form Boronic Esters

Boronic acids readily undergo reversible condensation reactions with diols and polyols to form cyclic boronic esters. nsf.govchemrxiv.orgdiva-portal.org This reaction is an equilibrium process and is influenced by factors such as the pKa of the boronic acid and the diol, pH, and the steric and electronic properties of the reactants. chemrxiv.orgacs.org The formation of five-membered dioxaborolanes (from 1,2-diols) and six-membered dioxaborinanes (from 1,3-diols) is common. wikipedia.org

The reaction with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) to form a pinacol boronate ester is a widely used derivatization method. This can be achieved by reacting this compound directly with pinacol, often with azeotropic removal of water to drive the equilibrium towards the ester product.

The general reaction is as follows:

General reaction for the formation of a boronic ester from a boronic acid and a diol

This reversible nature of boronic ester formation has been exploited in various applications, including the development of dynamic materials and sensors. nsf.govchemrxiv.org

Transesterification Processes Involving this compound

Transesterification is another important process for modifying boronic esters. medtigo.comresearchgate.net In this reaction, an existing boronic ester is reacted with a different alcohol or diol, resulting in the exchange of the alkoxy or diol group. This process is typically catalyzed by an acid or a base. medtigo.com

For instance, a pinacol ester of this compound could be converted to a different boronic ester by reacting it with another diol in the presence of a suitable catalyst. The equilibrium of the reaction can be shifted by using an excess of the new diol or by removing one of the products from the reaction mixture. Transesterification allows for the fine-tuning of the properties of the boronic ester derivative for specific applications. The process is widely used in various fields, including the production of biodiesel, and the underlying principles can be applied to the modification of boronic esters. mdpi.comnih.gov

Derivatization from this compound Precursors

The preparation of this compound typically involves a multi-step sequence starting from simpler aromatic compounds. A common strategy is the borylation of an appropriate aryl precursor that already contains the allyloxy group.

One established method for synthesizing arylboronic acids is through the reaction of an aryl Grignard reagent with a borate ester, followed by acidic hydrolysis. nih.govorganic-chemistry.org For this compound, this would begin with 1-bromo-2-allyloxybenzene. This precursor is treated with magnesium to form the Grignard reagent, which then reacts with an electrophilic boron source like triisopropyl borate. Subsequent hydrolysis yields the target boronic acid. globalchemmall.com

Another powerful method is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction. nih.govorganic-chemistry.org In this approach, an aryl halide or triflate, such as 1-bromo-2-allyloxybenzene, is reacted with a diboron (B99234) reagent like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org This yields a boronate ester, which can be hydrolyzed to the boronic acid.

A generalized synthetic route starting from a precursor is detailed below:

StepPrecursorReagentsIntermediate/ProductDescription
12-BromophenolAllyl bromide, K₂CO₃, Acetone1-Bromo-2-allyloxybenzeneAllylation of the phenolic hydroxyl group.
21-Bromo-2-allyloxybenzene1. Mg or n-BuLi2. B(OiPr)₃3. H₃O⁺This compoundFormation of an organometallic intermediate followed by borylation and hydrolysis. nih.govglobalchemmall.com

Preparation of Functionally Modified this compound Analogues

Once this compound is synthesized, it serves as a versatile platform for further functionalization. Modifications can be strategically directed to the allyloxy group, the phenyl ring, or the boronic acid moiety itself, enabling the creation of a diverse library of analogues.

Strategic Modification of the Allyloxy Moiety in this compound

The allyl group is a reactive handle amenable to various transformations. Palladium-catalyzed reactions are particularly effective for modifying this part of the molecule. For instance, intramolecular cyclization reactions can be triggered, leading to the formation of new heterocyclic structures.

Research has shown that derivatives of this compound can undergo intramolecular reactions. researchgate.netjst.go.jp For example, cinnamyloxyphenylboronic acid pinacol esters—analogues where the allyl group is substituted—can undergo a palladium-catalyzed reaction to yield 1,3-diarylpropene derivatives with a newly formed phenolic hydroxyl group. researchgate.netresearchgate.net This occurs through the coupling of a π-allyl palladium intermediate to the boron-substituted position. researchgate.net Such transformations highlight the potential to convert the allyloxy group into more complex structures, including the synthesis of benzofurans.

Starting Material TypeCatalyst SystemReaction TypeProduct TypeRef.
Cinnamyloxyphenylboronic acid pinacol esterHydrazone-Pd(OAc)₂Intramolecular Allylic Arylation1,3-Diarylpropene derivative researchgate.netresearchgate.net
Vinyl/Aryl Iodide with AlkenolPalladium catalyst with bipyridine ligandIntramolecular Redox-Relay Heck Cyclization5-7 Membered Heterocycles rsc.org
Vinyl CyclopropanecarboxamidePalladium(II) catalystIntramolecular aza-Wacker-type CyclizationAza[3.1.0]bicycles nih.gov

Selective Functionalization of the Phenyl Ring in this compound

Introducing additional substituents onto the phenyl ring of this compound can be achieved through electrophilic aromatic substitution reactions such as halogenation, nitration, or acylation. The position of the new substituent is directed by the existing allyloxy and boronic acid groups.

The boronic acid group, -B(OH)₂, is generally considered a deactivating, meta-directing group for electrophilic aromatic substitution. vaia.compressbooks.pub This is due to the electron-deficient nature of the boron atom, which withdraws electron density from the ortho and para positions of the ring through resonance. pressbooks.pub Conversely, the allyloxy group is an activating, ortho-para directing group. The interplay between these two opposing effects determines the final regioselectivity of the substitution.

In a related system, the nitration of 2-allylphenol (B1664045) followed by selective bromination with N-bromosuccinimide (NBS) has been demonstrated, showcasing a method to introduce nitro and bromo groups onto the ring. nih.gov Similar strategies can be applied to this compound, although the specific outcomes will depend on the precise reaction conditions. Halogenation can also be achieved using reagents like dibromoisocyanuric acid or N-iodosuccinimide (NIS). tcichemicals.com

Reaction TypeReagent(s)Expected Outcome/Directing Influence
Nitration HNO₃/H₂SO₄Substitution on the phenyl ring, regioselectivity influenced by both -O-allyl (ortho, para-directing) and -B(OH)₂ (meta-directing) groups. nih.gov
Bromination N-Bromosuccinimide (NBS)Selective bromination of the aromatic ring. nih.gov
Iodination N-Iodosuccinimide (NIS)Introduction of an iodine atom onto the phenyl ring. tcichemicals.com
Hydroxylation H₂O₂ / HBrIpso-hydroxylation can convert the boronic acid to a phenol (B47542), which can be followed by bromination. rsc.org

Diversification at the Boronic Acid Group of this compound

The boronic acid group is a cornerstone of modern organic synthesis, primarily due to its role in the Suzuki-Miyaura cross-coupling reaction and its ability to form reversible esters.

Boronate Ester Formation: Boronic acids readily react with diols, such as pinacol or ethylene (B1197577) glycol, to form cyclic boronate esters. wikipedia.org These esters are often more stable, easier to handle, and more compatible with various reaction conditions than the free boronic acids. nih.gov A particularly useful class of protecting groups are N-methyliminodiacetic acid (MIDA) boronates, which are exceptionally stable and can be deprotected under mild aqueous basic conditions, allowing for iterative cross-coupling strategies. nih.gov

Suzuki-Miyaura Cross-Coupling: The premier application of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura reaction, which forms a new carbon-carbon bond between the aryl group of the boronic acid and an organohalide. nih.gov this compound can be coupled with various aryl or vinyl halides/triflates to generate complex biaryl or styrenyl structures.

Other Transformations: The boronic acid moiety can undergo other useful transformations. For example, it can be converted to a phenol through oxidation, a reaction often achieved with reagents like hydrogen peroxide. rsc.org It can also participate in Chan-Lam coupling reactions to form carbon-oxygen or carbon-nitrogen bonds. wikipedia.org

TransformationReagentsProduct TypeDescription
Esterification Pinacol, molecular sievesPinacol boronate esterProtection of the boronic acid, enhancing stability. nih.gov
Esterification N-Methyliminodiacetic acid (MIDA)MIDA boronate esterFormation of a highly stable ester for controlled, iterative synthesis. nih.gov
Suzuki-Miyaura Coupling Aryl/Vinyl Halide, Pd catalyst, BaseBiaryl or Styrenyl compoundC-C bond formation. nih.gov
Oxidation (Ipso-hydroxylation) H₂O₂, NaOHPhenolReplacement of the boronic acid group with a hydroxyl group. rsc.org
Chan-Lam Coupling N-H or O-H compound, Cu(II) catalystAryl amine or Aryl etherC-N or C-O bond formation. wikipedia.org

Reactivity and Catalytic Transformations Involving 2 Allyloxyphenylboronic Acid

Palladium-Catalyzed Coupling Reactions of 2-Allyloxyphenylboronic Acid

Palladium catalysts are instrumental in activating this compound for several key transformations, including the widely utilized Suzuki-Miyaura cross-coupling and various allylic functionalization reactions. These processes are fundamental in synthetic organic chemistry for the construction of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Applications with this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. fishersci.co.ukwikipedia.org this compound serves as the organoboron partner in these reactions, offering a pathway to a diverse range of substituted aromatic and unsaturated compounds. The reaction is prized for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boronic acid reagents. fishersci.co.uknih.govuwindsor.ca

The general catalytic cycle involves three main steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgprinceton.edu

In the realm of Suzuki-Miyaura reactions, the arylation of this compound with various aryl halides is a key application for synthesizing biaryl compounds. nih.govnih.govrsc.org This transformation is significant for creating complex molecular scaffolds found in pharmaceuticals, natural products, and advanced materials. nih.govnih.govnsf.gov

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium acetate (B1210297) [Pd(OAc)2] is a commonly used catalyst precursor. academie-sciences.fr The reaction's efficiency can be influenced by the nature of the aryl halide, with reactivity generally following the order of I > Br > OTf >> Cl. fishersci.co.ukmdpi.com

Table 1: Examples of Palladium-Catalyzed Arylation Reactions

Catalyst System Aryl Halide Base Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)2/DAB-Cy Aryl bromides Cs2CO3 Not Specified Not Specified Good researchgate.net
LaPO4·Pd Aryl bromides K2CO3 H2O 80 High nih.gov
Pd(OH)2 Substituted bromobenzene Potassium phosphate (B84403) Not Specified 65 Rational nih.gov
Pd(OAc)2/Ligand 1 Aryl bromides Cs2CO3 1,4-dioxane 100 Good academie-sciences.fr
Pd(acac)2/BrettPhos Nitroarenes K3PO4·nH2O 1,4-dioxane 130 41-84 mdpi.com
Polymer-supported Pd–NHC 1-Aryltriazenes BF3·OEt2 Not Specified Room Temp Good to Excellent beilstein-journals.org

This table presents a selection of reported conditions and is not exhaustive.

The Suzuki-Miyaura reaction can also be employed for the alkenylation of this compound, leading to the synthesis of stilbenes and other vinylarenes. nih.govum.essioc-journal.cn These compounds are of interest for their biological activities and applications in materials science. um.es The reaction couples this compound with vinyl halides or triflates.

Palladium catalysts, often in conjunction with specific ligands, facilitate this transformation. organic-chemistry.orgorganic-chemistry.org The stereochemistry of the resulting double bond can often be controlled by the choice of catalyst and reaction conditions. For example, the use of Pd(P(o-Tol)3)2 has been shown to retain the Z-olefin geometry of the starting vinyl halide in many cases. organic-chemistry.org

Table 2: Catalytic Systems for Alkenylation Reactions

Catalyst System Coupling Partner Key Features Reference
Pd(OAc)2/P(o-tolyl)3 Alkenes Heck coupling in acetonitrile (B52724) mdpi.com
Pd(II) catalysis Organoboron compounds and alkenes Pd(0) reoxidized by molecular oxygen organic-chemistry.org
[Ru(p-cymene)Cl2]2/triethylphosphine Aryl bromides and 2-arylacrylic acids Forms (Z)-diarylacrylic acids organic-chemistry.org
Pd(OAc)2 5-aryl-1-methylimidazoles and styrenes Dehydrogenative C-2 alkenylation mdpi.com
Pd-catalyzed Benzoic acids and MBH alcohols Carboxylate-directed C-H alkenylation rsc.org

This table highlights various catalytic approaches to alkenylation and is not limited to this compound specifically but demonstrates the broader context of such reactions.

While less common than arylation and alkenylation, the Suzuki-Miyaura reaction can, in principle, be extended to alkynylation, coupling this compound with alkynyl halides. mdpi.combeilstein-journals.org However, the Sonogashira coupling is more frequently employed for the synthesis of aryl alkynes. mdpi.combeilstein-journals.org In the context of Suzuki-type reactions, palladium catalysts are used to facilitate the formation of the C(sp²)-C(sp) bond. beilstein-journals.orgnih.gov

Research has shown that palladium-catalyzed alkynylation can be achieved under various conditions, often requiring a copper co-catalyst, similar to the Sonogashira reaction. mdpi.comrsc.org The development of efficient and selective palladium-catalyzed alkynylation methods continues to be an active area of research. chemrxiv.org

Alkenylation Reactions Utilizing this compound

Allylic Arylation and Related Transformations Catalyzed by Palladium

The allyl group in this compound can participate directly in palladium-catalyzed reactions, most notably in allylic arylation. researchgate.netresearchgate.net This transformation involves the formation of a π-allyl palladium intermediate, which then couples with an aryl nucleophile.

In intermolecular allylic functionalization, the allyl group of one molecule reacts with a separate nucleophilic partner. rsc.orgnih.govnih.gov In the case of this compound derivatives, intramolecular reactions are also possible where the arylboronic acid moiety itself can act as the nucleophile. researchgate.net

However, for intermolecular reactions, an external arylating agent, such as an arylboronic acid, can be used. researchgate.net Palladium catalysts, often in combination with specific ligands like hydrazones, have been shown to be effective for the allylic arylation of allylic ethers. researchgate.net These reactions can proceed under mild conditions and provide access to 1,3-diarylpropene derivatives. researchgate.netresearchgate.net The reaction mechanism typically involves the formation of a π-allyl palladium complex from the allylic ether, followed by transmetalation with the arylboronic acid and subsequent reductive elimination. researchgate.netmdpi.com

Table 3: Conditions for Palladium-Catalyzed Intermolecular Allylic Arylation

Catalyst System Allylic Substrate Arylating Agent Key Features Reference
Hydrazone-Pd(OAc)2 Cinnamyl phenyl ether derivatives Arylboronic acids Synthesis of 1,3-diarylpropenes researchgate.net
Pd(TFA)2/KOH β-substituted allylic halides Arylboronic acids Reaction in neat water, ligand-free researchgate.net
Pd(OAc)2/diazabutadiene Allylic aryl ether Arylboronic acids Smooth reaction progression researchgate.net
Rhodium-catalyzed Racemic allylic electrophiles Aryl boronic acids Asymmetric Suzuki-Miyaura coupling nih.govnih.gov
Palladium-catalyzed Allylic benzoates Hypervalent arylsiloxane derivatives Complete inversion of configuration organic-chemistry.org

This table provides examples of various catalytic systems for intermolecular allylic arylation, illustrating the breadth of possibilities in this area.

Intramolecular Cyclization Reactions Involving this compound Derivatives

Derivatives of this compound can undergo intramolecular cyclization reactions to form heterocyclic compounds. These reactions often utilize a palladium catalyst to facilitate the formation of a new ring structure. For instance, a hydrazone-palladium catalyst system has been shown to be effective in the one-molecule reaction of allyloxyphenylboronic acid derivatives, leading to the formation of allylphenol derivatives. researchgate.net This type of reaction proceeds via a π-allyl-palladium intermediate. researchgate.net The use of specific ligands, such as hydrazones, can be more effective than traditional phosphine-type ligands for certain palladium-catalyzed annulations. researchgate.net

Phase-transfer catalysts have also been employed for the intramolecular cyclization of related compounds, offering an environmentally friendly and efficient method for creating benzo[b]furan derivatives. scirp.org These reactions highlight the utility of the allyloxy group in forming new carbon-oxygen bonds within the same molecule.

Other Palladium-Mediated Processes Utilizing this compound

Beyond intramolecular cyclizations, this compound and its derivatives are involved in other palladium-mediated processes. These include cross-coupling reactions where the boronic acid moiety reacts with various organic halides or other electrophiles. Palladium on carbon (Pd/C) has been a widely used catalyst for such reactions since the pioneering work on Heck and Suzuki-Miyaura couplings. mdpi.com

Palladium(0) complexes can catalyze the direct cross-coupling of allylic alcohols with arylboronic acids, a process that is both atom-economical and environmentally benign as it avoids the pre-formation of allyl halides. rsc.org The Lewis acidity of the organoboron reagent is crucial for this transformation. rsc.org Additionally, palladium-catalyzed addition of arylboronic acids to aldehydes presents a method to form secondary alcohols. organic-chemistry.org A notable finding is the essential role of a catalytic amount of chloroform (B151607) for the activity of the palladium(0) complex in this specific reaction. organic-chemistry.org

Hydrazone-palladium catalyst systems have also proven effective in the allylic arylation of allylic aryl ethers with arylboronic acids, yielding 1,3-diarylpropene derivatives. researchgate.net

Copper-Catalyzed Reactions of this compound

Copper catalysts offer a complementary and often more sustainable alternative to palladium for mediating reactions of arylboronic acids.

Copper-Catalyzed Cross-Coupling Reactions (e.g., Trifluoromethylation, N-Arylation)

Trifluoromethylation: The introduction of a trifluoromethyl (CF3) group can significantly alter the properties of a molecule, making copper-catalyzed trifluoromethylation of arylboronic acids a valuable transformation. frontiersin.org A practical method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) and tert-butyl hydroperoxide (TBHP) at room temperature. organic-chemistry.orgrsc.org This reaction generates trifluoromethyl radicals in situ and is tolerant of various functional groups. organic-chemistry.orgnih.gov The use of CuCl in a mixed solvent system often provides high yields for electron-neutral and electron-rich substrates. organic-chemistry.org

N-Arylation: Copper-catalyzed N-arylation, a variant of the Chan-Lam coupling, is a powerful method for forming carbon-nitrogen bonds. nih.gov This reaction can be performed under mild, ligand- and base-free conditions in the open air, making it highly practical for synthesizing N-arylated 2-amino-N-heterocycles. rsc.org The process is also effective for the N-arylation of glucosamines and other amines, often with high stereoselectivity. rsc.orgbeilstein-journals.org Mechanistic studies suggest the involvement of a copper(I) amidate complex in the activation of the aryl halide. nih.gov

Table 1: Copper-Catalyzed Cross-Coupling Reactions of Arylboronic Acids
Reaction TypeCatalyst/ReagentsKey FeaturesReference
TrifluoromethylationCuCl, CF3SO2Na, TBHPRoom temperature, proceeds via CF3 radicals, tolerates diverse functional groups. organic-chemistry.orgrsc.org
N-ArylationCu(OAc)2 or CuSO4Often ligand- and base-free, can be performed in air, applicable to various amines. rsc.orgrsc.org

Homocoupling Reactions of this compound and Related Boronic Acids

The copper-catalyzed homocoupling of arylboronic acids leads to the formation of symmetrical biaryl compounds. Understanding this reaction is crucial as it can be an undesired side reaction in cross-coupling processes. mdpi.comnih.gov The reaction mechanism can involve a B-to-Cu(II) transmetalation, facilitated by a coordinating base, followed by a coupled transmetalation-electron transfer between organocopper(II) dimers to form a bis-organocopper(III) complex that undergoes reductive elimination. mdpi.comnih.gov In some systems, a photocatalytic approach using a Cu(II)-vitamin C complex immobilized on titanium dioxide nanoparticles has been developed for the homocoupling of arylboronic acids under visible light irradiation. semanticscholar.org

Azide (B81097) Formation from Arylboronic Acids Including this compound

Aryl azides are valuable intermediates in organic synthesis, particularly for the construction of 1,2,3-triazoles via "click chemistry." nih.gov A mild and efficient method for the synthesis of aryl azides from arylboronic acids involves a copper(II)-catalyzed reaction with sodium azide (NaN3). nih.gov This reaction is applicable to a wide range of aryl and heteroaryl boronic acids, as well as their corresponding boronate esters and potassium organotrifluoroborate salts. nih.gov The resulting aryl azides can often be used in subsequent cycloaddition reactions without extensive purification. nih.gov

Petasis-Borono Mannich Reaction with this compound

The Petasis-Borono Mannich (PBM) reaction is a multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgmdpi.com This reaction is highly valued for its ability to generate molecular complexity in a single step and its tolerance for a wide range of functional groups. wikipedia.orgmdpi.comnih.gov

When this compound is used in a Petasis reaction, it allows for the synthesis of α-amino acids and their derivatives. nih.gov The reaction can be performed under mild conditions and often exhibits high diastereoselectivity, particularly when using chiral α-hydroxy aldehydes. wikipedia.org The mechanism is believed to involve the formation of a boronate intermediate which then undergoes an intramolecular transfer of the aryl group to an in situ-formed iminium ion. wikipedia.org Various catalysts, including lanthanum triflate and chiral BINOL derivatives, have been employed to promote the reaction and induce enantioselectivity. mdpi.commdpi.com

Table 2: Catalysts and Conditions in Petasis-Borono Mannich Reactions
Catalyst/PromoterKey FeaturesProduct TypeReference
None (Catalyst-free)Mild, tolerates multifunctional scaffolds.Substituted amines, α-amino acids. wikipedia.orgmdpi.com
La(OTf)3 (Microwave)High yields of tertiary amines.Tertiary amines. mdpi.com
Chiral BINOLEnantioselective synthesis of alkylaminophenols.Chiral alkylaminophenols. mdpi.commdpi.com
Pd(TFA)2 with chiral bis(oxazoline) ligandHighly enantioselective for α-arylglycines.α-Arylglycines. nih.govmdpi.com

Synthesis of α-Substituted Amine Derivatives via Petasis Reaction

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboronic acid, provides a direct route to α-substituted amines. wikipedia.orgorganic-chemistry.org this compound can serve as the organoboronic acid component in this transformation. The reaction typically proceeds by the condensation of the amine and the carbonyl to form an iminium ion, which is then attacked by the nucleophilic organic group from the boronic acid. organic-chemistry.org

In the context of this compound, the reaction with an amine and an aldehyde, such as glyoxylic acid, leads to the formation of the corresponding α-amino acid derivative. organic-chemistry.org The reaction is valued for its operational simplicity, often proceeding under mild conditions without the need for anhydrous or inert atmospheres, and its ability to tolerate a variety of functional groups. wikipedia.orgmdpi.com The use of chiral amines or aldehydes in the Petasis reaction can induce stereocontrol, leading to the synthesis of enantioenriched α-amino acids and their derivatives. wikipedia.orgsioc-journal.cn

Scope and Limitations with Various Amine and Aldehyde Components in Petasis Reaction

The versatility of the Petasis reaction using this compound is largely dependent on the compatibility of the amine and aldehyde components. A broad range of amines, including primary and secondary amines, anilines, and hydrazines, can be successfully employed. organic-chemistry.org Similarly, a variety of aldehydes, particularly those containing a coordinating group like α-hydroxyaldehydes or glyoxylic acid, are effective substrates. organic-chemistry.orgmdpi.com The presence of such a group is often crucial for the reaction to proceed efficiently, as it can coordinate to the boron atom, facilitating the transfer of the aryl group. mdpi.com

However, there are limitations to the scope of the reaction. For instance, the use of ketones instead of aldehydes can be challenging, often requiring modified reaction conditions or catalysts to achieve good yields. researchgate.net The electronic properties of the boronic acid can also play a role; electron-rich arylboronic acids tend to be more reactive than their electron-poor counterparts, although transition-metal catalysis can sometimes overcome this limitation. nih.gov Furthermore, while the Petasis reaction is known for its functional group tolerance, highly sensitive groups may not be compatible without proper protection strategies. mdpi.com The choice of solvent can also significantly impact the reaction outcome, with solvents like dichloromethane (B109758) and DMSO being commonly used. mdpi.commdpi.com

Table 1: Examples of Amine and Aldehyde Scope in Petasis-type Reactions

Amine ComponentAldehyde ComponentBoronic Acid ComponentCatalyst/ConditionsProduct TypeReference
Secondary Amines (e.g., Morpholine)Salicylaldehydes(2-chlorophenyl)boronic acidLa(OTf)₃, MicrowaveTertiary Amines mdpi.com
SulfonamidesGlyoxylic AcidArylboronic AcidsPd(II)/Chiral Ligandα-Arylglycines nih.gov
D-GlucosamineGlyoxylic AcidAlkenylboronic AcidsNoneN-Glycosyl α-amino acids nih.gov
tert-ButylsulfinamideGlyoxylic AcidVinylboronic AcidsInBr₃β,γ-Unsaturated α-amino acids mdpi.com
IndolineGlyoxylic AcidBoronic AcidTFA, DCMIndoline-derived Glycine mdpi.com

This table presents a general overview of the scope of the Petasis reaction with various components and is not specific to this compound, but illustrates the types of transformations possible.

Chelation-Assisted Reactivity and Supramolecular Self-Assembly of this compound Systems

The allyloxy group in this compound can play a significant role in modulating its reactivity through chelation. mdpi.com The oxygen atom of the allyloxy group can coordinate to the boron atom, particularly in the presence of a suitable Lewis base or under conditions that favor the formation of a tetracoordinate boron species. This intramolecular coordination can influence the electronic properties and steric environment of the boronic acid, thereby affecting its participation in catalytic cycles. Chelation assistance is a well-established strategy for achieving high efficiency and site-selectivity in transition-metal-catalyzed C-H functionalization reactions. nih.govresearchgate.netrsc.org While specific studies on this compound are not detailed in the provided results, the principle of chelation-assistance is broadly applicable. nih.gov

Furthermore, the bifunctional nature of this compound, possessing both a hydrogen-bond-donating boronic acid group and a potentially coordinating allyloxy group, makes it a candidate for participation in supramolecular self-assembly. mdpi.com Boronic acids are known to form reversible covalent bonds with diols, and this property has been exploited in the design of responsive materials and sensors. univ-rennes.fr The interplay of hydrogen bonding, potential π-π stacking of the phenyl rings, and coordinative interactions could lead to the formation of well-ordered supramolecular architectures in solution or in the solid state. mdpi.comrsc.orgtus.ac.jp These assemblies can be influenced by external stimuli such as pH, temperature, or the presence of specific guest molecules, leading to dynamic systems with potential applications in materials science and nanotechnology. mdpi.comnih.gov

Radical Reactions and Single-Electron Transfer Processes Involving this compound

While boronic acids are more commonly associated with ionic, two-electron reaction pathways, they can also participate in radical reactions. libretexts.org Radical reactions are initiated by the homolytic cleavage of a bond to form radical intermediates, which are highly reactive species with an unpaired electron. rutgers.edulkouniv.ac.in These reactions can be initiated thermally, photochemically, or through chemical initiators. rutgers.edu

In the context of this compound, both the boronic acid moiety and the allyl group could potentially be involved in radical processes. For instance, organoboranes can undergo single-electron transfer (SET) with suitable oxidants or reductants to generate radical species. nih.govthieme-connect.de The SET process involves the transfer of a single electron, leading to the formation of a radical ion pair. nih.govuva.nl Theoretical and experimental studies have shown that hydroxyl radicals (•OH) can initiate SET from certain organic molecules, leading to the formation of radical cations and subsequent carbocation intermediates. rsc.org Although direct evidence for this compound in such reactions is not provided, the general principles of radical chemistry suggest its potential participation. libretexts.orgmasterorganicchemistry.comsavemyexams.com The allyl group itself is susceptible to radical addition and hydrogen abstraction reactions. lkouniv.ac.in

Mechanistic Insights into Reactions of 2 Allyloxyphenylboronic Acid

Elucidation of Palladium-Catalyzed Reaction Mechanisms Involving 2-Allyloxyphenylboronic Acid

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in reactions with this compound has been a fruitful area of research. The catalytic cycle typically involves a sequence of fundamental steps, including oxidative addition, transmetalation, and reductive elimination.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions commences with the oxidative addition of an organic halide to a Pd(0) complex. nih.govcaltech.edulibretexts.org This step forms a Pd(II) intermediate, which is central to the subsequent transformations. caltech.edu While many palladium-catalyzed reactions are initiated by oxidative addition, the subsequent transmetalation step, where an organic group is transferred from an organometallic reagent like a boronic acid to the palladium center, is a distinctive feature. nih.gov

In the context of this compound, the boronic acid moiety serves as the organometallic donor. The transmetalation step involves the transfer of the 2-allyloxyphenyl group to the Pd(II) center, displacing a halide or other leaving group. nih.gov The efficiency of this step can be influenced by various factors, including the nature of the base and ligands present in the reaction mixture. For instance, in palladium-catalyzed allylic arylation of allylic esters with arylboronic acids, a phosphine-free hydrazone-palladium catalyst system has been found to be effective. researchgate.net

The process can be envisioned as follows:

Oxidative Addition: The Pd(0) catalyst reacts with an aryl or vinyl halide (Ar-X) to form an arylpalladium(II) halide intermediate, [LnP-d(Ar)(X)]. caltech.edulibretexts.org

Transmetalation: The this compound, often activated by a base to form a boronate species, then reacts with the arylpalladium(II) halide. This results in the formation of a diarylpalladium(II) intermediate, [LnP-d(Ar)(2-allyloxyphenyl)], and the release of a boron-containing byproduct. nih.gov

Mechanistic studies on related systems, such as the cross-coupling of homoallylic tosylates with boronic acids, support a stereoinvertive SN2-type oxidative addition of the electrophile to the Pd(0) center. ucmerced.edu

Following transmetalation, the diarylpalladium(II) intermediate undergoes reductive elimination, a crucial step where a new carbon-carbon bond is formed, and the desired cross-coupled product is released. caltech.edunumberanalytics.com This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. caltech.edunumberanalytics.com

The catalytic cycle can be summarized as:

Pd(0) + Ar-X → [LnP-d(II)(Ar)(X)] (Oxidative Addition)

[LnP-d(II)(Ar)(X)] + 2-Allyloxyphenyl-B(OH)₂ → [LnP-d(II)(Ar)(2-Allyloxyphenyl)] + XB(OH)₂ (Transmetalation)

[LnP-d(II)(Ar)(2-Allyloxyphenyl)] → Ar-(2-Allyloxyphenyl) + Pd(0) (Reductive Elimination)

The regenerated Pd(0) species can then initiate another cycle, making the process catalytic. caltech.edu

Ligands play a pivotal role in modulating the reactivity and selectivity of palladium catalysts. researchgate.net They can influence the rate of oxidative addition, transmetalation, and reductive elimination. In reactions involving allylic compounds, the formation of π-allyl-palladium intermediates is a key mechanistic feature. researchgate.net

For instance, in the palladium-catalyzed reaction of allylic compounds, hydrazone ligands have been shown to be effective, sometimes more so than traditional phosphine-type ligands. researchgate.net These ligands can facilitate the formation of π-allyl-palladium intermediates, which are central to allylic arylation reactions. researchgate.net

In intramolecular reactions of this compound derivatives, a hydrazone-palladium catalyst can promote a reaction that affords allylphenol derivatives. researchgate.net This transformation likely proceeds through the formation of a π-allyl-palladium intermediate. The mechanism can involve an alkene-mediated SN2-type oxidative addition, followed by β-hydride elimination to form a diene-Pd-H complex. Subsequent migratory insertion into the Pd-hydride bond generates the stabilized π-allyl intermediate. ucmerced.edu This intermediate can then undergo transmetalation and reductive elimination to yield the final product. ucmerced.edu

Catalyst System Key Intermediate Reaction Type Product
Hydrazone-Palladiumπ-Allyl-PalladiumIntramolecular reaction of this compound derivativesAllylphenol derivatives researchgate.net
Pd(0)/N,N-type ligandπ-Allyl-PalladiumCross-coupling of homoallylic tosylates with boronic acidsAllylic C-H functionalization product ucmerced.edu

Reductive Elimination and Catalyst Regeneration Cycles

Mechanistic Studies of Copper-Catalyzed Transformations of Boronic Acids

Copper catalysis has emerged as a valuable alternative and complement to palladium-catalyzed reactions, particularly for C-C and C-heteroatom bond formations. mdpi.com The mechanisms of copper-catalyzed reactions involving boronic acids, however, can differ significantly from their palladium counterparts.

The copper-catalyzed homocoupling of boronic acids is an important transformation that can occur under mild conditions. mdpi.com Mechanistic studies have focused on understanding the transmetalation step from boron to copper.

The presence of a coordinating base, such as hydroxide (B78521) or methoxide, is crucial for enabling the B-to-Cu(II) transmetalation from an aryl boronic acid to a copper(II) salt like CuCl₂. mdpi.comnih.govresearchgate.net This process is believed to proceed through the formation of mixed Cu-(μ-OH)-B intermediates. mdpi.comnih.govresearchgate.net

Interestingly, a second B-to-Cu transmetalation to form a bis-aryl Cu(II) complex is considered unfavorable. mdpi.comnih.govresearchgate.net Instead, it is proposed that organocopper(II) dimers undergo a coupled transmetalation-electron transfer (TET) process. mdpi.comnih.govresearchgate.net This leads to the formation of bis-organocopper(III) complexes, which can readily undergo reductive elimination to yield the homocoupling product. mdpi.comnih.govresearchgate.net

Reaction Step Description Key Species
Initial Transmetalation Boron-to-Copper(II) transfer of the aryl group.Aryl boronic acid, Cu(II) salt, coordinating base, Cu-(μ-OH)-B intermediate mdpi.comnih.govresearchgate.net
Dimerization & TET Formation of organocopper(II) dimers followed by a coupled transmetalation-electron transfer.Organocopper(II) dimers, bis-organocopper(III) complexes mdpi.comnih.govresearchgate.net
Reductive Elimination Formation of the symmetrical biphenyl (B1667301) product from the Cu(III) complex.Bis-organocopper(III) complex mdpi.comnih.govresearchgate.net

Copper catalysts are versatile in mediating oxidative coupling reactions. researchgate.net In the context of the Chan-Lam coupling, which forms aryl carbon-heteroatom bonds, the reaction can be induced by a stoichiometric amount of copper(II) or a catalytic amount of a copper catalyst that is reoxidized by an oxidant like air. organic-chemistry.org

Mechanistic studies of Cu(II)-catalyzed oxidative cross-coupling between arenes and boronic acids suggest a sequence involving:

Electrophilic metalation of the arene by Cu(II). researchgate.net

Transmetalation of the arylboronate to the resulting arylcopper(II) species. researchgate.net

A redox reaction between the newly formed diarylcopper(II) and another arylcopper(II) to generate an arylcopper(III) species and a Cu(I) species. researchgate.net

Reductive elimination from the arylcopper(III) intermediate to form the cross-coupled product. researchgate.net

Under aerobic conditions, the Cu(I) ions are re-oxidized to Cu(II) by oxygen, thus regenerating the active catalyst. researchgate.net In some copper-catalyzed oxidative coupling reactions, the formation of a Cu(II) complex, which then disproportionates to an aryl Cu(III) and Cu(I) in the presence of the boronic acid, has been identified as a key part of the catalytic cycle. nih.gov Facile elimination from the Cu(III) species then yields the final product. nih.gov

B-to-Copper Transmetalation Pathways in Homocoupling Reactions

Understanding the Intrinsic Role of the Boronic Acid Group in Catalysis

The boronic acid group, R-B(OH)₂, is a versatile functional group in organic chemistry, acting as a cornerstone for a multitude of chemical transformations. Its utility stems from the unique electronic properties of the boron atom. Boronic acids primarily function as Lewis acids, capable of forming reversible covalent complexes with Lewis bases such as hydroxide anions and other electron-donating groups containing oxygen or nitrogen. rsc.org This ability to interact with molecules bearing vicinal (1,2) or sometimes (1,3) substituted Lewis base donors, like sugars and amino acids, is a key feature of their chemistry. researchgate.net

In the context of catalysis, the boronic acid moiety can activate substrates through several distinct modes. Although widely recognized for their role as reagents in transition metal-catalyzed reactions, they are increasingly being used as catalysts themselves. researchgate.net The concept of boronic acid catalysis (BAC) leverages the formation of reversible covalent bonds with hydroxy groups to facilitate either electrophilic or nucleophilic activation in various organic reactions. researchgate.netpku.edu.cn For instance, boronic acid catalysts can activate carboxylic acids, promoting the formation of amides from amines under mild conditions. researchgate.netpku.edu.cn They can also activate alcohols to generate carbocation intermediates, which can then participate in selective reactions like Friedel-Crafts alkylations. researchgate.net

Table 1: Catalytic and Reagent Roles of the Boronic Acid Moiety
RoleMechanism of ActionTypical ReactionReference
Lewis Acid CatalystForms reversible covalent bonds with hydroxyl groups, activating them for nucleophilic attack or ionization.Amide synthesis from carboxylic acids and amines, Friedel-Crafts reactions. researchgate.netpku.edu.cn
Cross-Coupling ReagentTransfers an organic group to a transition metal catalyst (e.g., Palladium) via transmetalation.Suzuki-Miyaura cross-coupling for C-C bond formation. rsc.orgresearchgate.net
Complexing AgentForms stable, reversible complexes with diols and other polyols.Saccharide sensing and transport. researchgate.net
Dehydration PromoterActs as a catalyst for the elimination of water.Direct condensation reactions. nih.gov

Influence of the Allyloxy Moiety on Reaction Pathways and Selectivity

The presence of the allyloxy group ortho to the boronic acid in this compound introduces a second reactive site within the same molecule, profoundly influencing its reaction pathways. This bifunctional arrangement paves the way for efficient intramolecular reactions, where the two groups interact to form new cyclic structures. researchgate.net Intramolecular reactions are often kinetically favored over their intermolecular counterparts due to the high effective concentration of the reacting partners, which reduces the entropic cost of reaching the transition state. researchgate.net

In the case of this compound and its derivatives, the most significant reaction pathway influenced by the allyloxy moiety is palladium-catalyzed intramolecular C-C bond formation. Research has shown that allyloxyphenylboronic acid derivatives can undergo a hydrazone-palladium catalyzed "one-molecular reaction" to produce the corresponding allylphenol derivatives. researchgate.net This transformation is effectively an intramolecular allylic arylation. The reaction proceeds via a mechanism where the palladium catalyst activates the allylic system, likely forming a π-allylpalladium intermediate. mdpi.com Simultaneously, the boronic acid group serves as the internal arylating agent, undergoing transmetalation to the palladium center, followed by reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

The selectivity of these reactions is highly dependent on the catalyst system, including the choice of ligands and reaction conditions. For example, in related intramolecular C-H arylations, the use of specific phosphine (B1218219) ligands with a palladium acetate (B1210297) catalyst has been shown to dramatically improve the yield of the cyclized product. beilstein-journals.org The structure of the substrate itself also plays a crucial role. The ortho-disposition of the allyloxy and boronic acid groups is essential for facilitating the cyclization. Variations in the substitution pattern on the aromatic ring or the allyl group can impact the electronic and steric environment, thereby affecting reaction rates and selectivity. The outcome of these reactions highlights the allyloxy group's role in directing the reactivity of the molecule towards specific, often complex, cyclic architectures that would be difficult to access through intermolecular strategies.

Table 2: Representative Data on Palladium-Catalyzed Intramolecular Cyclization Yields in Related Systems
Precursor SubstrateCatalyst SystemLigandYield of Cyclized Product (%)Reference
N-(2-bromophenyl)-2-quinolinecarboxyamidePd(OAc)₂ (10 mol %)None42 beilstein-journals.org
N-(2-bromophenyl)-2-quinolinecarboxyamidePd(OAc)₂ (10 mol %)PPh₃94 beilstein-journals.org
N-(2-bromophenyl)picolinamidePd(OAc)₂ (10 mol %)PPh₃70 beilstein-journals.org
N-(2-bromophenyl)-6-methylpicolinamidePd(OAc)₂ (10 mol %)PPh₃77 beilstein-journals.org
N,N'-bis(2-bromophenyl)pyridine-2,6-dicarboxamidePd(OAc)₂ (10 mol %)PPh₃87 beilstein-journals.org
Note: Data is from a study on intramolecular C-H arylation, illustrating the influence of ligand and substrate structure on cyclization efficiency, a principle applicable to the intramolecular reactions of this compound. beilstein-journals.org

Advanced Applications of 2 Allyloxyphenylboronic Acid As a Molecular Synthon

Building Block for Complex Molecule Synthesis

The dual functionality of 2-allyloxyphenylboronic acid makes it an invaluable tool for synthetic chemists aiming to construct sophisticated molecular architectures. Both the boronic acid and the allyl group can participate in a variety of transformations, often with high selectivity and efficiency.

The boronic acid group is a cornerstone of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon (C-C) bonds. uwindsor.ca This reaction couples the boronic acid with a range of organic halides or triflates to produce biaryls, vinylarenes, and other conjugated systems that are prevalent in many functional molecules. uwindsor.casigmaaldrich.comorganic-chemistry.org The mild reaction conditions and tolerance of a wide variety of functional groups make the Suzuki-Miyaura coupling particularly advantageous. uwindsor.cayonedalabs.com

The this compound molecule can utilize its boronic acid function to couple with an aryl or vinyl (pseudo)halide, thereby extending the carbon skeleton from the phenyl ring. The general mechanism involves the oxidative addition of a palladium(0) catalyst to the organic halide, followed by transmetalation with the boronate (formed by activating the boronic acid with a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com

Furthermore, the allyl group itself offers a reactive handle for additional C-C bond formation. For instance, it can undergo a Claisen rearrangement, a chiba-u.jpchiba-u.jp-sigmatropic rearrangement, to form an ortho-allyl phenol (B47542) derivative. alfa-chemistry.com This reaction, which can be thermally or Lewis-acid-catalyzed, proceeds through a concerted mechanism and is a highly efficient way to introduce an allyl group onto the aromatic ring, thereby constructing a more complex carbon framework. alfa-chemistry.com

Reaction TypeFunctional GroupCoupling PartnerKey FeaturesCatalyst/ConditionsProduct Type
Suzuki-Miyaura Coupling Boronic AcidAryl/Vinyl Halides/TriflatesForms C(sp²)-C(sp²) bonds; high functional group tolerance. uwindsor.caorganic-chemistry.orgPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃). sigmaaldrich.comyonedalabs.comBiaryls, Arylalkenes
Claisen Rearrangement Allyl Ether(Intramolecular) chiba-u.jpchiba-u.jp-Sigmatropic rearrangement; high atom economy. alfa-chemistry.comHeat or Lewis Acid. alfa-chemistry.comortho-Allyl Phenol
Allylic Arylation Allyl EtherAryl Boronic AcidForms C-C bond at the allylic position.Hydrazone-Palladium catalyst. researchgate.netArylated Allylic Compound

The boronic acid functional group is pivotal in supramolecular chemistry, primarily due to its ability to form reversible covalent bonds with 1,2- and 1,3-diols to create boronate esters. mdpi.comdeakin.edu.au This dynamic covalent chemistry is a cornerstone of self-assembly processes used to construct large, well-defined structures like macrocycles and molecular cages. deakin.edu.auwikipedia.org

This compound can be used as a monomeric unit in the template-directed synthesis of macrocycles. For example, boronic acids can be trimerized around a hexaol template through the formation of boronic esters. rsc.org The allyl groups on the periphery of this assembly can then be subjected to ring-closing metathesis to form a trimacrocycle. rsc.org Subsequent cleavage of the boronic ester linkage liberates the template and yields a macrocycle with inwardly directed boronic acid functionalities, capable of recognizing and binding polyol guests. rsc.org

These self-assembly strategies, which rely on the reversible nature of non-covalent interactions and dynamic covalent bonds, are inspired by biological systems and allow for the creation of complex host-guest systems and mechanically-interlocked molecules. wikipedia.orgcsic.es

Construction of Intricate Carbon Frameworks via Cross-Coupling Reactions

Functional Materials Science Applications

The unique reactivity of this compound is being harnessed to create advanced functional materials with tailored properties for a range of applications.

In polymer science, this compound can be utilized in two primary ways: as a functional monomer for polymerization or as a reagent for the post-polymerization functionalization of existing polymers. rsc.org

The allyl group provides a polymerizable handle through methods like free-radical polymerization. youtube.com Copolymerization of an allyl-containing monomer like this compound with other monomers (e.g., styrene, acrylates) can introduce the boronic acid functionality along the polymer backbone. beilstein-journals.org This approach allows for the synthesis of polymers with controlled compositions and functionalities.

Alternatively, post-polymerization modification involves reacting the boronic acid or allyl group with a pre-formed polymer. This "click chemistry" approach is highly efficient for attaching functional units to a polymer scaffold. rsc.org For example, a polymer with pendant reactive groups can be modified with this compound to introduce boronic acid sites. This functionalization can significantly alter the polymer's properties, such as its solubility, conductivity, or responsiveness. nih.govmdpi.com

Polymerization StrategyDescriptionKey AdvantageExample Application
Direct Polymerization This compound is used as a monomer in a polymerization reaction (e.g., free-radical polymerization of the allyl group).Direct incorporation of boronic acid functionality into the polymer backbone.Synthesis of functional hydrogels or nanoparticles. beilstein-journals.org
Post-Polymerization Functionalization A pre-synthesized polymer is chemically modified by reacting it with this compound.Versatile method to add new properties to existing polymers. rsc.orgnih.govCreating functional surfaces on conductive polymers. nih.gov

Boronic acid-containing polymers are a prominent class of "smart" or responsive materials. mdpi.comethz.ch Their ability to reversibly bind with diols is highly dependent on pH. mdpi.com At neutral or acidic pH, the boronic acid is in a neutral, trigonal planar state. At higher pH, it converts to a negatively charged, tetrahedral boronate ester upon binding with a diol. This change in charge and structure can trigger a macroscopic change in the material, such as swelling or deswelling of a hydrogel, or the disassembly of nanoparticles. mdpi.comnih.gov

This property is extensively exploited in the development of glucose-responsive systems. rsc.org Materials incorporating this compound can be designed to release a payload, such as insulin, in the presence of elevated glucose concentrations. The binding of glucose (a diol) to the boronic acid moieties increases the polymer's hydrophilicity, causing the material to swell and release the encapsulated drug. rsc.org These systems hold promise for creating self-regulated drug delivery platforms for managing diabetes. mdpi.com

Advanced Polymer Chemistry and Polymer Functionalization Utilizing this compound

Medicinal Chemistry and Drug Discovery Scaffold Potential

In medicinal chemistry, a scaffold refers to the core structure of a molecule that provides a framework for attaching various functional groups to optimize interaction with a biological target. rsc.orgbldpharm.com The this compound structure represents a valuable scaffold due to its combination of an aromatic ring, a boronic acid group, and an allyl group, each offering distinct points for chemical modification. tcu.edunih.gov

The development of new drugs is a complex process involving the design, synthesis, and screening of vast libraries of compounds. arxiv.orgrti.org The use of novel and three-dimensionally complex scaffolds is a key strategy to access new chemical space and improve properties like potency and selectivity. rsc.orgbldpharm.com The rigid phenyl ring of this compound serves as a solid anchor, while the boronic acid and allyl groups can be modified to create diverse libraries of derivatives for biological screening.

Boronic acids themselves are a validated functional group in drug discovery. For example, the boronic acid-containing drug Bortezomib is a proteasome inhibitor used in cancer therapy. Furthermore, the glucose-binding capability of the phenylboronic acid moiety makes this scaffold particularly interesting for developing therapeutics and diagnostics related to diseases involving saccharide recognition. rsc.org The derivatization of this scaffold could lead to new agents for a variety of therapeutic areas. nih.govwikipedia.org

Precursors for the Synthesis of Bioactive Compounds

This compound serves as a valuable and versatile precursor for the synthesis of a variety of bioactive compounds. Its unique structure, featuring both a boronic acid moiety and an allyl ether group, allows for strategic chemical transformations to build complex molecular architectures. A key transformation is the intramolecular cyclization, often catalyzed by transition metals like palladium, which converts this compound derivatives into substituted 2-allylphenols and related heterocyclic systems such as dihydrobenzofurans. researchgate.net These resulting scaffolds are central to many compounds exhibiting significant biological activity. acs.orgleapchem.com

The 2-allylphenol (B1664045) core, directly accessible from this compound, is a known pharmacophore with documented utility in agrochemistry and medicine. leapchem.com For instance, 2-allylphenol has been used effectively as a fungicide, and its derivatives show potent inhibitory activity against various plant pathogens. mdpi.com Research has demonstrated that modifications to the 2-allylphenol structure, such as the introduction of nitro groups or the conversion of the phenolic hydroxyl into methoxy (B1213986) or acetyl groups, can significantly enhance antifungal efficacy against destructive fungi like Botrytis cinerea and Phythopthora cinnamomi. mdpi.comdntb.gov.ua The mechanism of action for some of these derivatives is believed to involve the inhibition of fungal respiration. mdpi.comdntb.gov.ua

Furthermore, the dihydrobenzofuran ring system, which can be synthesized through photoinduced cascade reactions of 2-allylphenol derivatives, is a privileged scaffold in medicinal chemistry. acs.org Compounds containing this motif have been reported to possess a wide spectrum of biological activities, including anti-HIV, anticancer, anti-inflammatory, and antimicrobial properties. acs.org The dual reactivity of this compound thus provides a strategic entry point to these important classes of bioactive molecules. leapchem.com

Table 1: Bioactive Applications of 2-Allylphenol Derivatives This table is interactive. Click on the headers to sort.

Derivative ClassBioactivityTarget Organism/SystemReference
2-AllylphenolAntifungal (Respiration Inhibitor)Botrytis cinerea, Rhizoctonia cerealis, Pythium aphanidermatum mdpi.comdntb.gov.ua
Nitro-substituted 2-AllylphenolsEnhanced AntifungalPhythopthora cinnamomi dntb.gov.ua
2-Allylanisole (Methoxy derivative)Enhanced AntifungalBotrytis cinerea mdpi.com
2-Allylphenyl Acetate (B1210297) (Acetyl derivative)Enhanced AntifungalBotrytis cinerea mdpi.com
DihydrobenzofuransAnticancer, Anti-HIV, AntimicrobialVarious acs.org
General Phenolic DerivativesAntioxidant, Anti-inflammatoryGeneral Pharmacological Screening leapchem.com

High-Throughput Synthesis of Combinatorial Compound Libraries

The generation of combinatorial libraries—large, systematically organized collections of compounds—is a cornerstone of modern drug discovery and materials science. nih.gov this compound is an exceptionally well-suited molecular synthon for this purpose due to its bifunctional nature. It possesses two distinct and orthogonally reactive sites: the boronic acid group and the allyl ether group. This allows for the rapid generation of molecular diversity in a controlled, stepwise fashion.

The boronic acid moiety is a key participant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forming carbon-carbon bonds. wikipedia.orglibretexts.org In the context of combinatorial chemistry, a solid-phase synthesis approach can be employed where this compound is coupled with a diverse array of aryl or vinyl halides. ijfans.org This step alone can generate a large library of biaryl or styrenyl derivatives. The stability, commercial availability, and generally low toxicity of boronic acids make them ideal reagents for high-throughput synthesis platforms. organic-chemistry.orgnih.gov

Following the initial diversification at the boronic acid site, the allyl group provides a second vector for introducing complexity. The allyl ether can undergo a range of transformations, such as:

Claisen Rearrangement: A thermal or Lewis-acid catalyzed rearrangement to form 2-allylphenol derivatives, which can then be further functionalized at the new phenolic hydroxyl group. alfa-chemistry.com

Oxidation/Cleavage: The double bond can be oxidized to a diol and then cleaved, or directly cleaved via ozonolysis, to yield an aldehyde, providing a handle for subsequent reactions like reductive amination or Wittig reactions.

Ether Cleavage: The allyl group can be selectively removed under specific catalytic conditions to unmask the phenol for further derivatization. organic-chemistry.org

By systematically varying the reactants at both the boronic acid and the allyl group, vast and complex libraries of compounds can be assembled efficiently. This dual-reactivity approach makes this compound a powerful building block for generating the molecular diversity required for successful high-throughput screening campaigns. nih.govnih.gov

Table 2: Conceptual Framework for a Combinatorial Library from this compound This table is interactive. Click on the headers to sort.

Diversity Site 1 (Suzuki Coupling)Diversity Site 2 (Allyl Group Reaction)Resulting Compound ClassPotential Library Size
Set of Aryl Halides (R¹-X)Claisen Rearrangement & Etherification2-(Alkoxy)biaryl-1-yl-prop-2-enesHigh (N x NAlkyl)
Set of Vinyl Halides (R²-X)Oxidative Cleavage & Reductive Amination(2'-Styryl-[1,1'-biphenyl]-2-yloxy)acetaldehyde-derived aminesHigh (N x NAmine)
Set of Heteroaryl Halides (R³-X)Dihydroxylation3-(2'-(Heteroaryl)phenoxy)propane-1,2-diolsHigh (N)
Set of Aryl Triflates (R⁴-OTf)Allyl Ether Cleavage & Esterification2'-Aryl-[1,1'-biphenyl]-2-yl estersHigh (NR⁴ x NAcid)

Chiral Synthesis and Asymmetric Catalysis with this compound Derivatives

Asymmetric Inductions and Stereoselective Transformations

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another in a chemical reaction, leading to a chiral product. msu.edu Stereoselective transformations are crucial in synthesizing enantiomerically pure pharmaceuticals, where often only one enantiomer is biologically active. masterorganicchemistry.com While this compound itself is achiral, its derivatives are valuable substrates for stereoselective reactions, particularly those involving the reactive allyl group.

The allyl moiety can participate in a variety of powerful palladium-catalyzed asymmetric transformations. By employing a palladium catalyst system with a chiral ligand, it is possible to control the stereochemical outcome of reactions at the allylic position. For example, in palladium-catalyzed allylic arylations, the use of chiral nitrogen-containing ligands such as pyridyl monooxazolines (pymox) or bisoxazolines has been shown to achieve high levels of enantioselectivity (up to 92% ee). researchgate.net In such a scenario, the chiral ligand coordinates to the palladium center, creating a chiral environment that directs the approach of the nucleophile to one face of the π-allyl-palladium intermediate, thereby inducing asymmetry in the final product.

These asymmetric catalytic methods can be applied to derivatives of this compound to generate chiral building blocks. The reaction could involve either an intramolecular cyclization where the boronic acid acts as the nucleophile attacking the allylic system, or an intermolecular reaction with an external nucleophile. The ability to perform such transformations allows for the creation of complex molecules with defined stereocenters, which is a significant advantage in the synthesis of natural products and chiral drugs. nih.govnih.gov

Utilization in Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is a powerful and well-established method for asymmetric synthesis. researchgate.net

Currently, there are no widespread reports in the literature detailing a derivative of this compound that is itself used as a chiral auxiliary. However, the structure of this compound provides a versatile scaffold for the rational design of novel chiral auxiliaries. A chiral auxiliary could be designed by attaching a known chiral motif to the phenyl ring.

For example, a well-established chiral entity, such as an Evans oxazolidinone or an enantiopure amino acid derivative, could be covalently linked to the aromatic ring of the this compound scaffold. researchgate.net This new, bifunctional chiral molecule could then be employed in synthesis. The incorporated chiral element would be positioned to influence the stereoselectivity of reactions involving either the boronic acid group (e.g., in a Suzuki coupling with a prochiral partner) or the allyl group (e.g., in a cycloaddition or epoxidation reaction). The steric and electronic properties of the auxiliary would block one reaction trajectory, favoring the formation of a single stereoisomer. wikipedia.org Following the key stereoselective step, the auxiliary could be cleaved, yielding an enantiomerically enriched product and regenerating the chiral fragment. This conceptual application highlights the untapped potential of this compound derivatives in the field of chiral auxiliary-based synthesis. sfu.ca

Theoretical and Computational Investigations of 2 Allyloxyphenylboronic Acid Systems

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ibm.comkallipos.gr It is widely applied to predict molecular geometries, energies, and reactivity. nih.govrsc.orgtandfonline.com For 2-allyloxyphenylboronic acid, DFT can elucidate the intrinsic properties that govern its behavior in chemical reactions.

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations can map out the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. nih.gov

For an arylboronic acid, the HOMO is typically located on the phenyl ring, while the LUMO is often centered on the vacant p-orbital of the boron atom. The allyloxy substituent at the ortho position can influence these orbitals through electronic effects. An electrostatic potential map can also be generated to visualize electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic oxygen atoms of the allyloxy and hydroxyl groups and the electrophilic boron center. tandfonline.com This information is vital for predicting how the molecule will interact with other reagents.

Calculated PropertyHypothetical ValueSignificance
EHOMO-6.2 eVIndicates electron-donating ability
ELUMO-1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.7 eVRelates to chemical reactivity and stability

Hypothetical DFT-calculated electronic properties for this compound. Such calculations provide a quantitative basis for understanding its reactivity.

DFT is a powerful tool for modeling the mechanisms of chemical reactions, such as the Suzuki-Miyaura cross-coupling, a cornerstone reaction for arylboronic acids. mdpi.comscirp.orgorganic-chemistry.org By calculating the energies of reactants, intermediates, products, and, crucially, transition states, a complete energy profile for a reaction pathway can be constructed. rsc.org A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed. rsc.org

For this compound, theoretical modeling could be used to investigate its participation in reactions like palladium-catalyzed intramolecular cyclization or intermolecular cross-coupling. chemrxiv.org The calculations would identify the most energetically favorable pathway and the rate-determining step, which corresponds to the highest transition state energy. rsc.org For instance, in a Suzuki coupling, the key steps of oxidative addition, transmetalation, and reductive elimination can be modeled in detail. chemrxiv.org The ortho-allyloxy group could influence the reaction's stereoselectivity and rate through steric hindrance or coordination with the metal catalyst, aspects that can be quantitatively assessed through transition state analysis. rsc.org

Reaction CoordinateRelative Free Energy (kcal/mol)Description
Reactants0.0Starting materials (e.g., this compound + Aryl halide)
Transition State 1 (TS1)+22.5Energy barrier for the rate-determining step (e.g., Transmetalation)
Intermediate-5.2A stable species formed during the reaction
Products-15.8Final coupled product

A hypothetical energy profile for a reaction involving this compound, as could be determined by DFT calculations.

Molecular Dynamics Simulations for Conformational and Binding Analysis

While DFT is excellent for static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. wikipedia.org MD simulations apply the principles of classical mechanics to calculate the motion of atoms in a molecule, providing insights into its conformational flexibility and interactions with its environment. kallipos.grmdpi.com

For this compound, the presence of two rotatable bonds in the allyloxy group (C-O and O-C) and the C-B bond allows for significant conformational freedom. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. beilstein-journals.org This is particularly relevant for understanding how the molecule might orient itself when approaching a binding site, such as the active site of an enzyme or the surface of a material. ibm.comrsc.org Simulations can be performed in various solvents to see how the environment affects conformational preferences. Furthermore, MD can be used to model the binding process of the boronic acid to a target, revealing key interactions (like hydrogen bonds or covalent bonds with diols) and the stability of the resulting complex. rsc.org

Dihedral AngleDescriptionTypical Range of Motion (degrees)
C(ring)-C(ring)-O-C(allyl)Rotation around the phenyl-oxygen bond-180 to +180 (with energy minima)
C(ring)-O-C(allyl)-C(allyl)Rotation around the oxygen-allyl carbon bond-180 to +180 (with energy minima)
C(ring)-C(ring)-B-ORotation of the boronic acid group~0 or ~180 (planar or perpendicular)

Key dihedral angles in this compound that would be analyzed in MD simulations to understand its conformational landscape.

Quantitative Structure-Activity Relationship (QSAR) Modeling in the Context of Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. oup.com The fundamental principle is that the variations in the activity/reactivity within a group of similar molecules can be correlated with changes in their molecular properties, known as descriptors.

In the context of the reactivity of this compound, a QSAR model could be developed to predict its performance in a specific chemical transformation, such as the Suzuki coupling. nobelprize.org To build such a model, a dataset of various substituted phenylboronic acids would be compiled, including this compound. For each compound, a set of molecular descriptors (e.g., electronic parameters like Hammett constants, steric parameters like Taft constants, and quantum chemical descriptors from DFT like HOMO/LUMO energies) would be calculated. These descriptors are then correlated with an experimentally measured reactivity parameter (e.g., reaction yield or rate constant) using statistical methods like multiple linear regression. The resulting QSAR equation can be used to predict the reactivity of new, untested boronic acids and to understand which molecular properties are most influential in the reaction.

Hypothetical QSAR Model for Suzuki Coupling Reactivity
Equationlog(k) = 1.5 * σ + 0.8 * Es - 0.5 * ΔE + 2.1
log(k)Logarithm of the reaction rate constant
σHammett constant (electronic descriptor)
EsTaft steric parameter (steric descriptor)
ΔEHOMO-LUMO gap (quantum chemical descriptor)

An example of a hypothetical QSAR equation that could be developed to predict the reactivity of substituted phenylboronic acids.

Analytical Characterization Techniques in 2 Allyloxyphenylboronic Acid Research

Advanced Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in the study of 2-allyloxyphenylboronic acid, offering non-destructive and highly detailed analysis of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within the this compound molecule. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the connectivity and chemical environment of hydrogen, carbon, and boron atoms. savemyexams.com

¹H NMR Spectroscopy: Proton NMR provides information about the number and types of hydrogen atoms present. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the vinyl protons of the allyl group, and the methylene (B1212753) protons of the allyl group. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: Carbon NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the identification of aromatic, vinylic, and aliphatic carbons. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment, offering insights into the bonding and functional groups present. organicchemistrydata.org

¹¹B NMR Spectroscopy: As a boron-containing compound, ¹¹B NMR is uniquely suited for characterizing this compound. blogspot.comoxinst.com This technique directly probes the boron nucleus, providing information about its coordination state and the nature of the substituents attached to it. blogspot.comoxinst.com For boronic acids, the ¹¹B NMR spectrum typically shows a single, often broad, resonance, with a chemical shift that is characteristic of the trigonal planar geometry of the boronic acid functional group. oxinst.comrsc.org The chemical shift can be influenced by the solvent and the presence of any coordinating species. sdsu.edu

Table 1: Representative NMR Data for this compound Derivatives

NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignment
¹H7.0 - 8.0MultipletAromatic protons
¹H5.9 - 6.2Multiplet-CH= (allyl)
¹H5.2 - 5.5Multiplet=CH₂ (allyl)
¹H4.5 - 4.7Doublet-OCH₂- (allyl)
¹³C155 - 160SingletC-O (aromatic)
¹³C130 - 135Singlet=CH- (allyl)
¹³C115 - 120Singlet=CH₂ (allyl)
¹³C110 - 135Multiple SignalsAromatic carbons
¹³C68 - 70Singlet-OCH₂- (allyl)
¹¹B28 - 32Broad SingletB(OH)₂

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub In the analysis of this compound, the IR spectrum would display characteristic absorption bands corresponding to the various bonds within the molecule. libretexts.org Key absorptions would include the O-H stretching of the boronic acid group, typically seen as a broad band, C-H stretching from the aromatic and allyl groups, C=C stretching of the aromatic ring and the allyl group, and C-O stretching of the ether linkage. athabascau.cavscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3600 (broad)O-H stretchBoronic acid (-B(OH)₂)
3000-3100C-H stretchAromatic & Vinylic
2850-2960C-H stretchAliphatic (allyl -CH₂-)
1620-1680C=C stretchAlkene (allyl)
1450-1600C=C stretchAromatic ring
1200-1300C-O stretchAryl ether
1310-1380B-O stretchBoronic acid

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mhlw.go.jp For this compound, which contains a phenyl ring, the UV-Vis spectrum is expected to show absorption bands in the ultraviolet region. bath.ac.uk These absorptions are due to π-π* transitions of the aromatic system. libretexts.org The position and intensity of the absorption maxima (λmax) can be influenced by the substituents on the aromatic ring. libretexts.org This technique is often used to determine the concentration of a compound in solution, following Beer's Law. libretexts.org

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. uni-saarland.de

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. nih.govemory.edu In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. nih.gov For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). emory.edu The high-resolution capabilities of modern ESI-MS instruments allow for the determination of the exact molecular formula. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.gov While this compound itself may not be sufficiently volatile for direct GC-MS analysis, it can be derivatized to a more volatile form. academicjournals.org For instance, it can be converted to its corresponding boronic ester. The gas chromatograph separates the components of a mixture, and the mass spectrometer then provides a mass spectrum for each component as it elutes from the column. gcms-id.ca The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure of the derivatized compound. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection provided by mass spectrometry. Ultra-High-Performance Liquid Chromatography (UHPLC) systems operate at higher pressures using smaller particle-size columns to achieve faster analysis times and greater resolution compared to traditional HPLC systems.

In the context of this compound analysis, LC-MS/MS serves as a primary tool for identification and quantification, even at trace levels. The methodology involves introducing a sample into the LC system, where it is separated from matrix components. The eluent from the column is then directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique suitable for moderately polar molecules like this compound, as it can generate intact molecular ions with minimal fragmentation. The pH of the mobile phase is a critical parameter; an acidic mobile phase, often containing formic acid, facilitates protonation and is suitable for analysis in positive ion mode, producing the [M+H]⁺ ion.

Once ionized, the precursor ion corresponding to this compound is selected in the first quadrupole (MS1), fragmented via collision-induced dissociation (CID) in the collision cell, and the resulting product ions are analyzed in the second quadrupole (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and is crucial for quantitative studies in complex matrices. The development of a UHPLC-MS/MS method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable and reproducible results.

Table 1: Example UHPLC-MS/MS Parameters for this compound Analysis

ParameterSettingPurpose/Rationale
Chromatography System UHPLCProvides high resolution and rapid analysis times.
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Standard for separating moderately polar organic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ ionization and controls pH.
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% Formic AcidOrganic solvent to elute the analyte from the C18 column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID UHPLC column.
Injection Volume 2-10 µLStandard volume for achieving good peak shape and sensitivity.
Ionization Mode Electrospray Ionization (ESI), PositiveSuitable for boronic acids, generating [M+H]⁺ ions.
Monitoring Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity for quantification.
Precursor Ion (Q1) m/z 177.07 (C₉H₁₁BO₃ + H)⁺The protonated molecular ion of the target analyte.
Product Ions (Q3) Hypothetical fragmentsSpecific fragments generated from the precursor ion for confirmation.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and analyzing its presence in reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For ionizable organic compounds like this compound, reversed-phase HPLC is the most common mode. The separation is governed by the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

A typical HPLC method for purity analysis would involve dissolving the compound in a suitable solvent and injecting it onto a C18 column. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. Controlling the pH of the mobile phase is crucial; maintaining a pH below the pKa of the boronic acid group (which is generally acidic) ensures it is in its less polar, protonated form, leading to better retention and peak shape on a reversed-phase column. Detection is commonly performed using a UV-Vis detector, as the phenyl group in the molecule absorbs UV light. Method validation would establish parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Illustrative HPLC Conditions for Purity Analysis of this compound

ParameterSettingPurpose/Rationale
Instrument HPLC with UV-Vis DetectorStandard for purity analysis of UV-active compounds.
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Industry standard for separation of small organic molecules.
Mobile Phase Isocratic or Gradient; Acetonitrile:Water (with 0.1% Phosphoric Acid)The organic/aqueous mixture elutes the compound, while the acid ensures good peak shape by suppressing ionization.
pH ~2.5Maintains the boronic acid in its non-ionized state for consistent retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID HPLC column.
Detection Wavelength ~210-270 nmThe aromatic ring provides strong UV absorbance in this range.
Column Temperature 30 °CEnsures reproducible retention times.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. The stationary phase is typically a solid adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate.

For this compound, a sample solution is spotted onto the baseline of a silica gel TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent moves up the plate by capillary action, and separation occurs based on the differential partitioning of the sample components between the stationary and mobile phases. Due to the polarity of the boronic acid group, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, is often effective. Visualization can be achieved under UV light (254 nm) due to the aromatic ring, or by staining with a reagent like potassium permanganate, which reacts with the allyl group. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds.

Table 3: Example TLC System for this compound

ParameterDescriptionPurpose/Rationale
Stationary Phase Silica Gel GF254 PlateA polar adsorbent suitable for separating moderately polar organic compounds. The fluorescent indicator allows for UV visualization.
Mobile Phase Ethyl Acetate / Hexane (e.g., 30:70 v/v)A common solvent system of intermediate polarity. The ratio can be adjusted to achieve optimal separation (Rf between 0.3-0.7).
Application Spotting a dilute solution of the compound in a volatile solvent.Prepares the sample for separation.
Development In a closed chamber saturated with mobile phase vapor.Ensures reproducible separation by maintaining a consistent atmosphere.
Visualization UV lamp (254 nm) or chemical stain (e.g., potassium permanganate).The phenyl group allows for UV detection, while the allyl group reacts with stains for visualization.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a polar, active boronic acid group, which can lead to poor peak shape and thermal decomposition in the hot injector.

To overcome these issues, derivatization is required. The active hydrogen of the boronic acid's hydroxyl groups is replaced with a less polar, more stable group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common method. This reaction converts the polar -B(OH)₂ group into a nonpolar and more volatile bis(trimethylsilyl)boronate ester, which is amenable to GC analysis. The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a 5% phenyl methylpolysiloxane phase) and detected by a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).

Table 4: Typical GC Method Following Derivatization of this compound

ParameterSettingPurpose/Rationale
Derivatization Agent BSTFA or MSTFA with 1% TMCSConverts the polar boronic acid to a volatile silyl (B83357) ester.
Reaction Conditions Heat at 60-70 °C for 30-60 minEnsures complete derivatization of the analyte.
GC Column TR-5, DB-5, or similar (5% Phenyl Polysiloxane)A common, robust column for general-purpose separation of derivatized compounds.
Injector Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)Separates the derivatized analyte from byproducts and impurities based on boiling point.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides general quantification, while MS provides structural information and confirmation.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. It provides definitive information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's constitution and conformation.

The process requires growing a high-quality single crystal of this compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are collected and used to calculate an electron density map of the molecule. From this map, a detailed atomic model of this compound can be built and refined, revealing its exact solid-state structure. This data is crucial for understanding its physical properties and how it interacts with other molecules in a crystalline environment.

Table 5: Data Obtained from a Hypothetical X-ray Crystallography Study

ParameterExample DataSignificance
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cDefines the specific symmetry operations within the unit cell.
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit of the crystal.
Bond Lengths e.g., C-B, B-O, C-O, C=CProvides exact measurements of covalent bonds within the molecule.
Bond Angles e.g., C-B-O, B-O-HDefines the geometry around each atom.
Torsion Angles e.g., C-C-O-BDescribes the conformation of the molecule, such as the orientation of the allyl group relative to the phenyl ring.
Intermolecular Interactions Hydrogen bonding, π-π stackingReveals how molecules are packed together in the solid state, influencing physical properties.

Future Directions and Emerging Research Avenues for 2 Allyloxyphenylboronic Acid

Development of Sustainable and Environmentally Benign Synthetic Strategies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. mdpi.combeilstein-journals.org The development of sustainable synthetic routes for 2-Allyloxyphenylboronic acid is a critical area of ongoing research. Current strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research will likely focus on several key areas to create more eco-friendly processes.

One promising avenue is the use of renewable feedstocks and greener solvents. huarenscience.comkit.edu Water, for instance, is being explored as a green solvent for the synthesis of aryl thioethers from aryl boronic acids, a process that avoids toxic organic solvents. researchgate.net Similarly, photocatalytic and electrocatalytic systems are being developed for the hydroxylation of aryl boronic compounds, utilizing sustainable energy sources like sunlight. sci-hub.seorganic-chemistry.org These methods often proceed under mild, metal- and base-free conditions, offering an environmentally benign alternative to conventional synthesis. organic-chemistry.org

Another key strategy involves waste minimization through catalyst recycling. huarenscience.comsci-hub.se The development of heterogeneous catalysts or recyclable homogeneous systems, such as those based on palladium nanoparticles derived from biological sources, allows for multiple reaction cycles without significant loss of activity. mdpi.com Research into organoautocatalysis, where a product of the reaction itself acts as a catalyst, presents an innovative approach to eliminate the need for external, often metal-based, catalysts entirely. fau.eu

The table below summarizes emerging sustainable strategies applicable to the synthesis of boronic acids.

Sustainable StrategyDescriptionPotential Benefit for this compound Synthesis
Photocatalysis Utilizes visible light to mediate reactions, often without transition metals. organic-chemistry.orgrsc.orgEnables milder reaction conditions and reduces metal waste.
Electrocatalysis Employs electricity to drive chemical transformations. sci-hub.seOffers a clean and efficient method, potentially using renewable energy.
Aqueous Synthesis Uses water as the primary solvent, avoiding volatile organic compounds (VOCs). researchgate.netEnhances safety and reduces environmental pollution.
Recyclable Catalysts Involves catalysts, such as bio-derived palladium nanoparticles, that can be recovered and reused. mdpi.comsci-hub.seLowers costs and minimizes metal contamination in products and waste streams.
Organoautocatalysis A reaction product accelerates the transformation, eliminating the need for an external catalyst. fau.euSimplifies purification and represents a highly sustainable, "self-sufficient" synthetic route.

By integrating these green chemistry principles, future synthetic routes to this compound will not only be more efficient but also significantly more sustainable.

Exploration of Novel Catalytic Systems and Ligand Design for Enhanced Reactivity

The reactivity of this compound in cross-coupling and other transformations is heavily dependent on the catalytic system employed. Future research is focused on designing novel catalysts and ligands to unlock new reaction pathways and improve efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed reactions are central to the utility of boronic acids. A key area of development is the creation of more active and robust palladium catalysts. nih.gov For instance, hydrazone-palladium catalyst systems have been shown to be effective for the intramolecular reaction of allyloxyphenylboronic acid derivatives, demonstrating the potential for specialized catalysts to facilitate unique transformations involving the allyl group. researchgate.net The design of ligands plays a crucial role in tuning the catalyst's properties. nih.gov Mono-N-protected amino acids (MPAA) have emerged as highly effective ligands in palladium(II)-catalyzed C(sp³)–H functionalization, a type of reaction that could be applied to modify the allylic portion of this compound. nih.gov

Beyond palladium, other transition metals are being explored. Copper-catalyzed systems, for example, offer a more economical and earth-abundant alternative for certain cross-coupling reactions, such as C-S bond formation. researchgate.net Furthermore, the development of halide-free, cooperative catalyst systems, such as those combining an iron(III) complex with a guanidinium (B1211019) salt, presents a sustainable and non-toxic option for reactions like epoxide ring-opening, a transformation potentially relevant for derivatives of this compound. rsc.org

The table below highlights innovative catalytic systems and their potential impact on the reactivity of this compound.

Catalytic System / Ligand TypeDescriptionPotential Application for this compound
Hydrazone-Palladium Catalysts Phosphine-free palladium catalysts that show high efficiency in reactions of allylic compounds. researchgate.netFacilitating intramolecular cyclization or specific allylic arylation reactions.
Mono-N-Protected Amino Acid (MPAA) Ligands Chiral ligands that enable challenging Pd(II)-catalyzed C-H functionalization reactions. nih.govnih.govEnabling selective functionalization of the allyl group or the aromatic ring.
Copper-Based Catalysts Economical and abundant metal catalysts for various cross-coupling reactions. researchgate.netProviding cost-effective and sustainable alternatives for reactions like amination or thiolation.
Cooperative Iron(III)/Guanidinium Systems Halide-free, non-toxic catalyst systems for transformations such as epoxy-carboxylic acid ring opening. rsc.orgCatalyzing reactions on derivatives of this compound under environmentally benign conditions.
Self-Assembled Poly(imidazole-palladium) Highly active and reusable catalysts that can operate at extremely low concentrations (ppb levels). researchgate.netOffering ultra-efficient and recyclable catalysis for Suzuki-Miyaura coupling and other reactions.

The rational design of these advanced catalytic systems will significantly expand the synthetic toolbox available for manipulating this compound, enabling the construction of more complex and valuable molecules.

Expansion into Interdisciplinary Applications, including Bio-Conjugation

The unique properties of boron-containing compounds are driving their expansion into interdisciplinary fields, most notably chemical biology and materials science. rsc.org this compound, with its dual reactive sites, is well-positioned for innovative applications, particularly in bio-conjugation.

Bio-conjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or peptide. thermofisher.comsusupport.com This technique is fundamental for developing diagnostic tools and targeted therapeutics like antibody-drug conjugates (ADCs). sigmaaldrich.com Boronic acids are attractive for bio-conjugation due to their ability to form reversible covalent bonds with diols, a functionality present in many biological molecules. More recently, stable conjugations have been developed. rsc.org For example, (2-cyanamidophenyl)boronic acids can react with N-terminal cysteine residues on peptides to directly form highly stable benzodiazaborines. nih.gov This strategy highlights the potential for creating robust linkages to biomolecules.

The allyl group on this compound offers a second, orthogonal handle for conjugation. This "bioorthogonal" reactive group can participate in reactions like thiol-ene chemistry, allowing for a two-stage or dual-labeling strategy. A biomolecule could first be attached via the boronic acid moiety, followed by the attachment of a second molecule (e.g., a fluorescent dye, a drug molecule) to the allyl group. This dual functionality could enable the construction of complex, multifunctional bioconjugates.

Bio-conjugation StrategyDescriptionPotential Role of this compound
Benzodiazaborine Formation Reaction of a specialized boronic acid with an N-terminal cysteine to form a stable heterocyclic linkage. nih.govA derivative of this compound could be designed to undergo this reaction, attaching the allyl-functionalized phenyl ring to a peptide.
Diol Binding Reversible covalent interaction between the boronic acid and 1,2- or 1,3-diols present on biomolecules like glycoproteins or RNA.Could be used for reversible labeling or as part of a stimuli-responsive system.
Thiol-Ene "Click" Chemistry Reaction of the allyl group's double bond with a thiol group on a biomolecule (e.g., cysteine residue) or a labeling reagent.Provides an orthogonal reaction handle for secondary labeling or crosslinking after initial conjugation via the boronic acid.
Antibody-Drug Conjugates (ADCs) Linking a potent drug to a monoclonal antibody for targeted delivery to cancer cells. sigmaaldrich.comThe dual reactivity could be used to create ADCs with precise drug-to-antibody ratios or to attach both a drug and an imaging agent.

The expansion of this compound into these interdisciplinary areas promises to yield novel tools for biological research and new classes of therapeutic and diagnostic agents.

Advanced Computational Design and Predictive Modeling of this compound Based Systems

Computational modeling has become an indispensable tool in modern chemistry, allowing researchers to simulate and study complex systems, predict reaction outcomes, and design new molecules with desired properties. nih.govplos.org For this compound, advanced computational methods offer a powerful approach to accelerate research and development across its synthesis and application.

In synthetic chemistry, computational models can help optimize reaction conditions. By simulating the interaction between the substrate, catalyst, and ligands, researchers can predict which combination will lead to the highest yield and selectivity, thereby reducing the need for extensive experimental screening. mdpi.com For example, modeling the transition states in a palladium-catalyzed C-H activation could reveal why a particular MPAA ligand is effective and guide the design of even better ligands. nih.gov

In the context of interdisciplinary applications like bio-conjugation, computational modeling is crucial for understanding and predicting molecular interactions. nih.gov Techniques such as molecular docking (MDo) and molecular dynamics (MD) simulations can be used to model how a this compound derivative might bind to the active site of a protein or interact with a specific residue like cysteine. nih.govmdpi.com This predictive power is invaluable for designing linkers in ADCs or developing selective inhibitors. End-point free energy methods like MM/PBSA can further refine these predictions by calculating binding affinities. mdpi.com

Computational TechniqueDescriptionApplication to this compound Systems
Quantum Mechanics (QM) High-accuracy methods used to model electronic structure and reaction mechanisms. chemistry.or.jpElucidating the catalytic cycle of a novel synthetic transformation; predicting spectroscopic properties.
Molecular Docking (MDo) Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comModeling the binding of a this compound-based inhibitor to a target enzyme.
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules over time.Assessing the stability and conformational changes of a peptide after conjugation with a this compound derivative.
MM/PBSA & MM/GBSA End-point methods to calculate the free energy of binding between a ligand and a receptor. mdpi.comQuantitatively predicting the binding affinity of a designed molecule to its biological target, aiding in lead optimization.
Machine Learning (ML) Algorithms that can learn from existing data to predict outcomes for new data. kit.eduPredicting the success of a reaction under various conditions or identifying molecules with high potential for a specific biological activity.

By leveraging these advanced computational tools, researchers can adopt a more design-oriented approach, moving from trial-and-error experimentation to a predictive and rational design of new synthetic strategies and functional systems based on this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges for 2-Allyloxyphenylboronic acid, and how can they be mitigated?

  • Key Challenges : Multi-step synthesis routes, low yields (often <50%), and purification issues due to boronic acids' tendency to form boroxins (cyclotrimers) at elevated temperatures or bind irreversibly to silica gel during chromatography .
  • Methodological Solutions :

  • Use inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation.
  • Employ non-polar solvents (e.g., hexane) for recrystallization to minimize boroxin formation.
  • Replace silica gel with neutral alumina for column chromatography to avoid binding artifacts .

Q. How does the allyloxy substituent affect the stability of phenylboronic acid derivatives?

  • Stability Considerations : The allyloxy group introduces steric hindrance and electron-donating effects, which may stabilize the boronic acid against hydrolysis. However, the allyl group’s unsaturated nature could lead to side reactions (e.g., polymerization) under acidic or radical conditions.
  • Experimental Validation : Monitor stability via NMR or HPLC under varying pH (4–9) and temperatures (25–60°C). Compare hydrolysis rates with non-allylated analogs (e.g., 2-methoxyphenylboronic acid) to isolate substituent effects .

Advanced Research Questions

Q. What computational approaches are effective in predicting the electronic and supramolecular behavior of this compound?

  • DFT/B3LYP Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model molecular geometry, vibrational modes, and frontier orbitals (HOMO-LUMO gaps). For example, studies on 3-formylphenylboronic acid revealed that electron-withdrawing substituents reduce HOMO-LUMO gaps by 0.5–1.0 eV, enhancing reactivity .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biomolecules (e.g., lectins or enzymes). Parameterize force fields to account for boronic acid’s trigonal/ tetrahedral equilibrium in aqueous solutions .

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

  • Case Example : Discrepancies in 11^{11}B NMR chemical shifts (e.g., 28–32 ppm for trigonal vs. 10–15 ppm for tetrahedral forms) may arise from solvent polarity or pH variations.
  • Resolution Strategy :

  • Conduct NMR in deuterated solvents (DMSO-d6 vs. CDCl3) to assess solvent effects.
  • Titrate with D-fructose or other diols to observe shifts in equilibrium, confirming boronic acid-diol esterification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.